N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic compound featuring a benzodioxole moiety linked via a butynyloxy chain to a pyridine carboxamide core. The benzodioxole group (a methylenedioxy-substituted benzene) is notable for its electron-rich aromatic system, which often enhances binding affinity in pharmacological targets. The butynyl linker introduces rigidity and conjugative effects, while the pyridine carboxamide contributes hydrogen-bonding and polar interactions.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-6-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c20-16-6-3-12(10-19-16)17(21)18-7-1-2-8-22-13-4-5-14-15(9-13)24-11-23-14/h3-6,9-10H,7-8,11H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFROYNTPNQJRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=CNC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structural arrangement, including a benzo[d][1,3]dioxole moiety and a dihydropyridine framework, which contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 364.36 g/mol. The compound's structure is characterized by:
- Benzo[d][1,3]dioxole moiety : Known for enhancing biological interactions due to its electron-rich nature.
- Dihydropyridine core : Associated with various therapeutic effects including calcium channel blocking and anti-cancer properties.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. Preliminary studies suggest that this compound may modulate various biological targets involved in cancer progression.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 45.0 | Cytotoxic |
| BICR18 | 50.0 | Cytotoxic |
| U87 | 60.0 | Cytotoxic |
| EUFA30 | >150 | Non-toxic |
These findings highlight the compound's selectivity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The benzo[d][1,3]dioxole moiety can engage in π–π interactions with aromatic residues in target proteins, while the but-2-ynyl linker provides flexibility for spatial orientation. This structural arrangement allows the compound to inhibit key enzymes involved in cell proliferation and survival pathways.
Pharmacological Studies
A series of pharmacological studies have been conducted to assess the efficacy and safety profile of this compound:
-
In Vitro Studies :
- The compound was tested against various cancer cell lines using MTS assays to determine cytotoxicity.
- Results indicated significant cytotoxic effects at low micromolar concentrations.
-
In Vivo Studies :
- Animal models were employed to evaluate the antidiabetic potential of related benzodioxole derivatives.
- Notably, compounds similar to N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridine demonstrated reduced blood glucose levels in diabetic mice models.
Case Studies
Recent literature has documented several case studies demonstrating the biological activity of related compounds:
Case Study 1: Antidiabetic Effects
In a study assessing the antidiabetic potential of benzodioxole derivatives:
- Compound IIc showed an IC50 value of 0.68 µM against α-amylase.
- In vivo testing revealed a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment.
Case Study 2: Anticancer Efficacy
A comparative study on the cytotoxicity of various derivatives highlighted:
- Compound IIIh exhibited an IC50 value of 93.7 µM against BICR18 cells.
- The study concluded that structural modifications significantly influenced anticancer efficacy.
Comparison with Similar Compounds
Research Findings and Trends
Thermal Stability: Higher melting points (177–184°C) correlate with non-halogenated, planar aromatic systems (e.g., Compound 28 ), whereas halogenation reduces crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
